![molecular formula C18H19N5O2 B6461858 2-tert-butyl-N-(2-carbamoylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2549020-95-1](/img/structure/B6461858.png)
2-tert-butyl-N-(2-carbamoylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-tert-butyl-N-(2-carbamoylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide (2-TB-NCPI) is a novel synthetic compound that has been studied for its potential applications in scientific research. This compound is a member of the imidazo[1,2-b]pyridazine family, a group of compounds that have been found to have a wide range of biological activities. 2-TB-NCPI has been studied for its potential use in the synthesis of other compounds, as well as its potential applications in drug discovery and development.
Wissenschaftliche Forschungsanwendungen
2-tert-butyl-N-(2-carbamoylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide has been studied for its potential applications in scientific research. This compound has been studied for its ability to act as a substrate for various enzymes, as well as its ability to bind to certain receptors. It has also been studied for its potential to act as an inhibitor of certain enzymes, such as the enzyme cyclooxygenase-2 (COX-2). Additionally, 2-tert-butyl-N-(2-carbamoylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide has been studied for its potential use in the synthesis of other compounds, such as peptides and nucleotides.
Wirkmechanismus
Target of Action
The primary target of 2-tert-butyl-N-(2-carbamoylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide is Sterol 14-alpha demethylase (CYP51) . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .
Mode of Action
The compound interacts with its target, CYP51, and inhibits its function . This inhibition disrupts the formation of ergosterol, leading to alterations in the fungal cell membrane .
Biochemical Pathways
The compound affects the ergosterol biosynthesis pathway . By inhibiting CYP51, it prevents the conversion of lanosterol to ergosterol . This disruption leads to a decrease in ergosterol levels and an accumulation of toxic methylated sterol intermediates, causing damage to the fungal cell membrane .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, Excretion) properties were analyzed in silico .
Result of Action
The compound’s action results in potent antifungal activity, particularly against Candida spp., including several multidrug-resistant strains . It exhibits minimum inhibitory concentrations ranging from 4 to 16 µg/mL and minimum fungicidal concentrations in the range of 4‒32 µg/mL .
Vorteile Und Einschränkungen Für Laborexperimente
The major advantage of using 2-tert-butyl-N-(2-carbamoylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide in laboratory experiments is its ability to act as a substrate for various enzymes and as an inhibitor of certain enzymes, such as COX-2. Additionally, this compound is relatively easy to synthesize and is relatively stable. The major limitation of using 2-tert-butyl-N-(2-carbamoylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide in laboratory experiments is its lack of selectivity. This compound has been found to bind to a wide range of receptors, which can lead to unwanted side effects.
Zukünftige Richtungen
There are many potential future directions for the use of 2-tert-butyl-N-(2-carbamoylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide in scientific research. This compound could be further studied for its potential use in drug discovery and development, as well as its potential use in the synthesis of other compounds, such as peptides and nucleotides. Additionally, this compound could be further studied for its potential effects on biochemical and physiological processes, such as inflammation and pain. Finally, this compound could be studied for its potential use in the treatment of various diseases, such as cancer and Alzheimer’s disease.
Synthesemethoden
2-tert-butyl-N-(2-carbamoylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide can be synthesized through a multi-step process which involves the reaction of 2-tert-butyl-N-(2-carbamoylphenyl)imidazole with pyridine-6-carboxamide. The reaction is carried out in the presence of an acid catalyst and a base, such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out at elevated temperatures, usually around 100°C. The resulting product is a white solid which can be isolated and purified using standard techniques.
Eigenschaften
IUPAC Name |
2-tert-butyl-N-(2-carbamoylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-18(2,3)14-10-23-15(21-14)9-8-13(22-23)17(25)20-12-7-5-4-6-11(12)16(19)24/h4-10H,1-3H3,(H2,19,24)(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALAKRZKHMYYWGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC=CC=C3C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-tert-butyl-N-(2-carbamoylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.